

Allyl Isonicotinate: A Versatile Bifunctional Building Block for Modern Heterocyclic Synthesis

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Compound of Interest

Compound Name: *Allyl isonicotinate*

Cat. No.: *B1581347*

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Abstract

Allyl isonicotinate is a uniquely versatile building block for the synthesis of complex heterocyclic compounds, a cornerstone of modern drug discovery and materials science.^[1] Its structure features two distinct, orthogonally reactive sites: a nucleophilic pyridine ring and an electrophilically activatable allyl group. This bifunctionality allows for a diverse range of chemical transformations, enabling chemists to construct novel molecular scaffolds with high efficiency and precision. This guide provides an in-depth exploration of **allyl isonicotinate**'s properties, safety considerations, and its application in key synthetic methodologies, including cycloaddition reactions, transition-metal-catalyzed cross-couplings, and as a precursor for multicomponent reactions. Detailed, field-tested protocols are provided to empower researchers in leveraging this potent reagent for the synthesis of next-generation heterocyclic libraries.

Introduction to Allyl Isonicotinate

Allyl isonicotinate, with the IUPAC name prop-2-enyl pyridine-4-carboxylate, serves as a strategic starting material in organic synthesis.^[2] The molecule's power lies in the strategic placement of an allyl ester on a pyridine core. The pyridine nitrogen offers a site for coordination, alkylation, or can influence the ring's electronic properties, while the terminal alkene of the allyl group is a gateway for a multitude of transformations including, but not limited to, additions, cycloadditions, and transition-metal-catalyzed functionalizations.^{[3][4]}

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **allyl isonicotinate** is essential for its effective use in synthesis.

Property	Value	Source
IUPAC Name	prop-2-enyl pyridine-4-carboxylate	[2]
CAS Number	25635-24-9	[2] [5]
Molecular Formula	C ₉ H ₉ NO ₂	[2] [5]
Molecular Weight	163.17 g/mol	[2]
Appearance	Colorless to light yellow/orange liquid	[6]
pKa	3.13 ± 0.10 (Predicted)	[6]

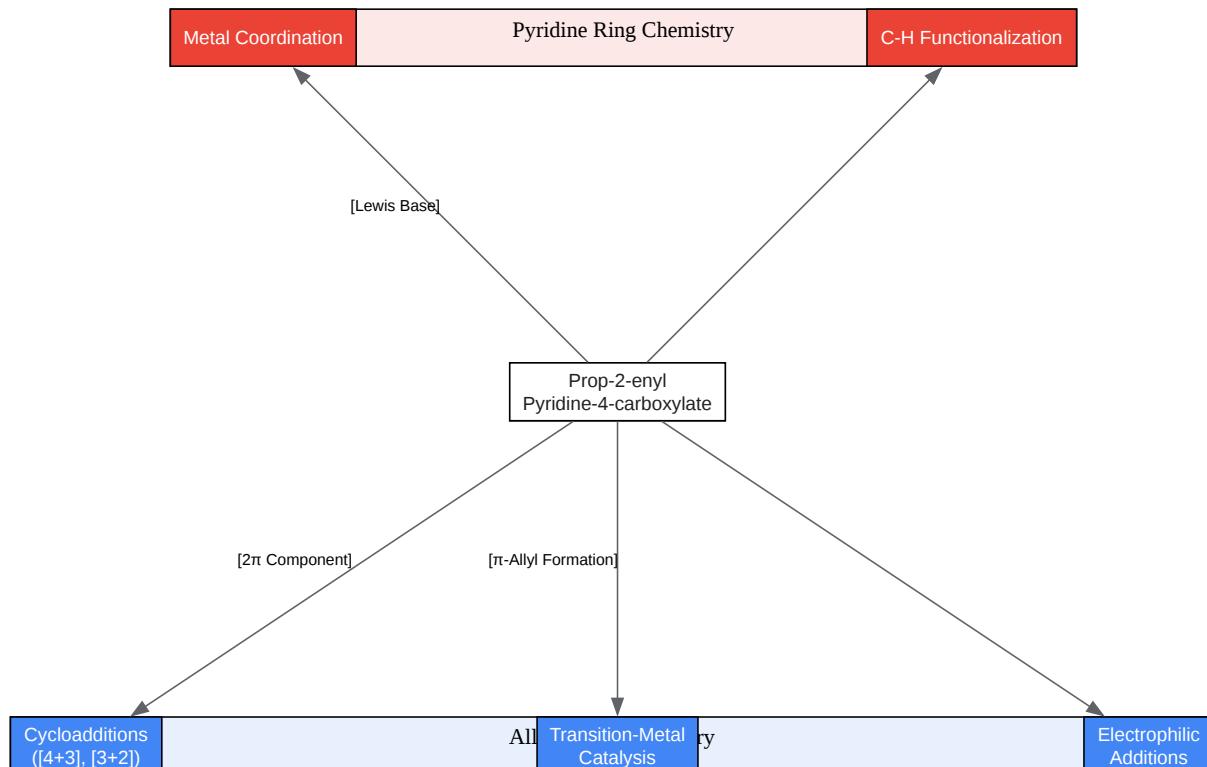
Spectroscopic Characterization

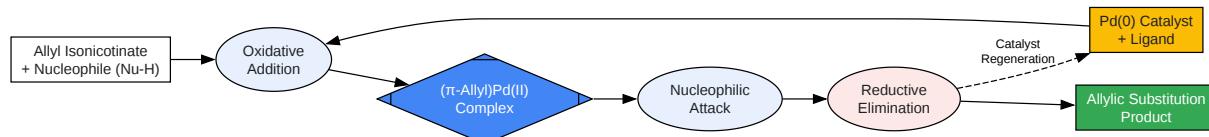
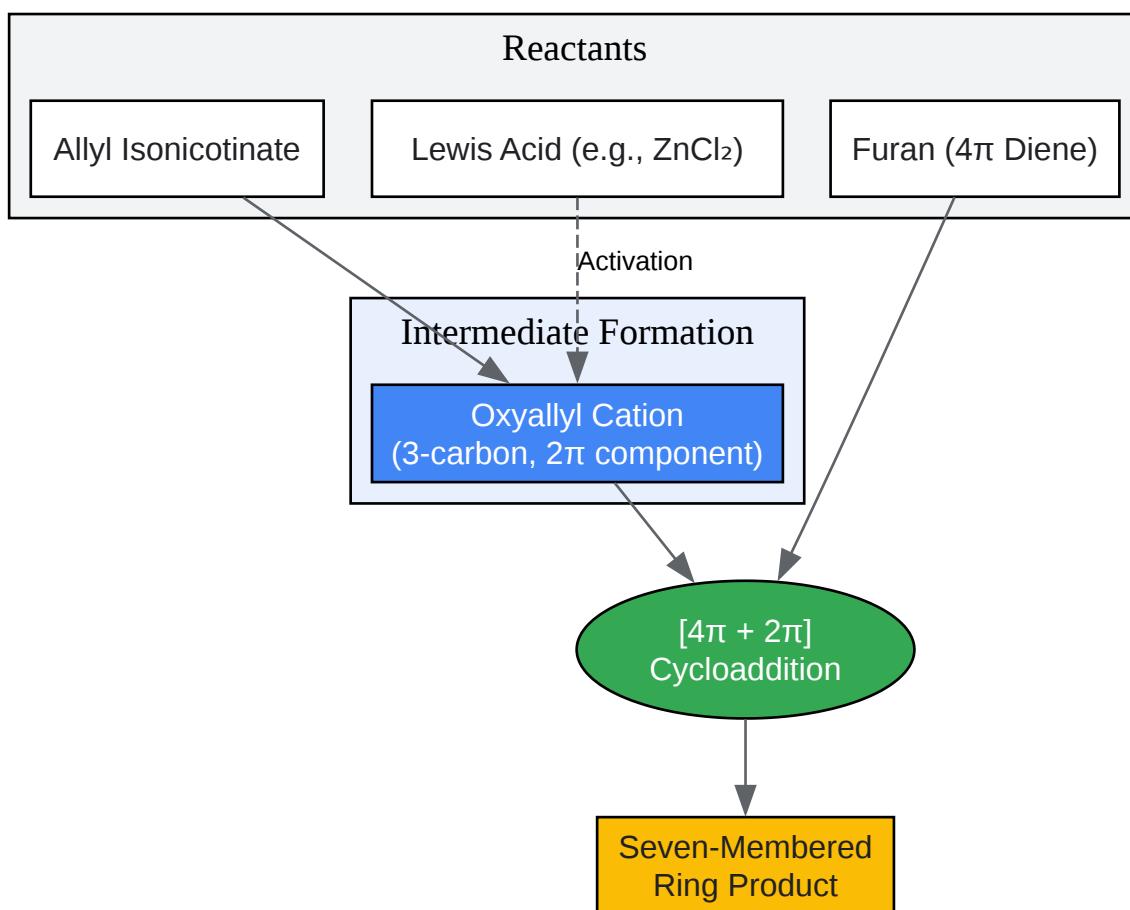
Verification of starting material purity is paramount. The following data represent typical spectroscopic signatures for **allyl isonicotinate**.

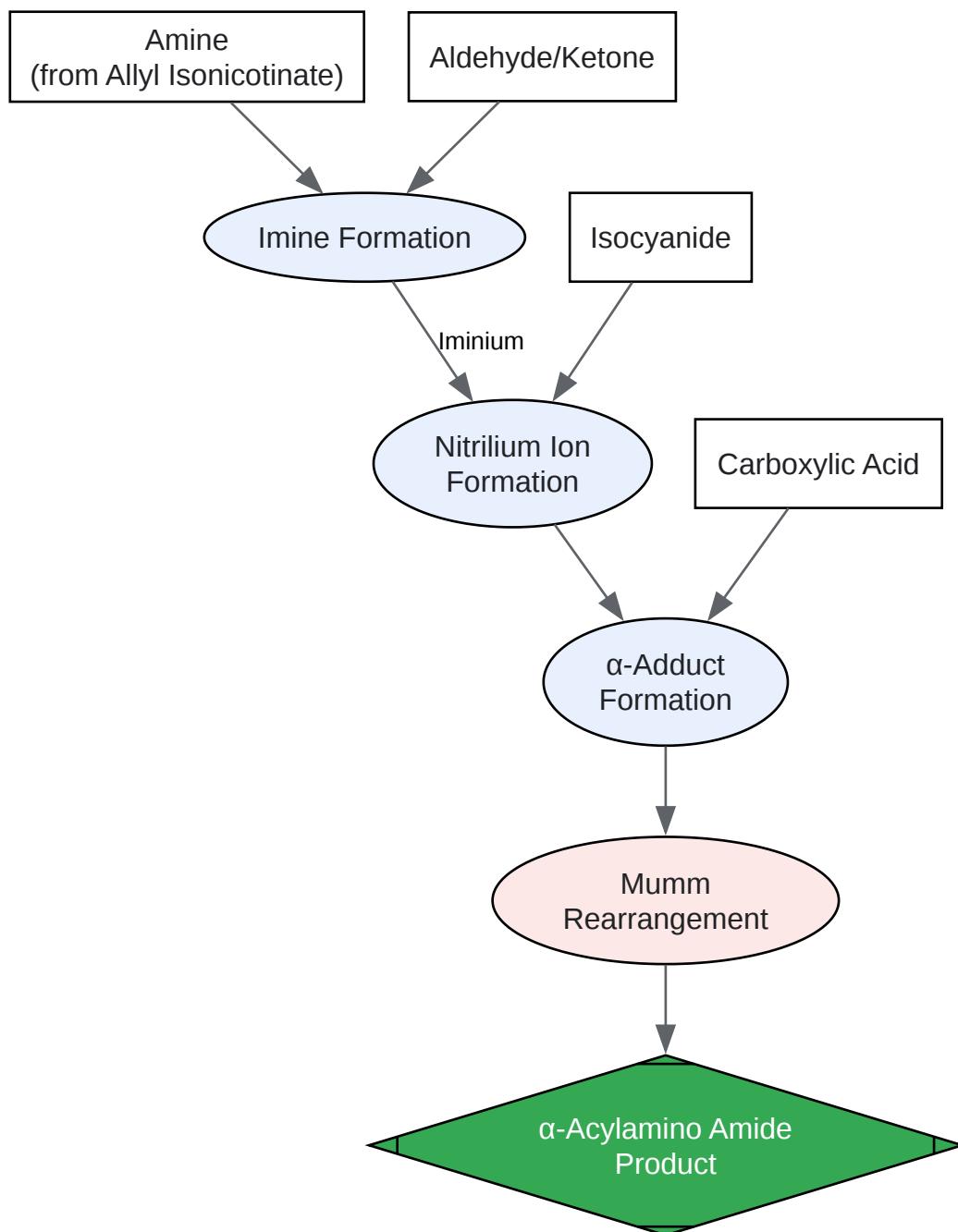
Spectrum Type	Key Peaks / Shifts (Solvent: CDCl ₃)	Source
¹ H NMR	δ 8.79 (d, 2H), 7.86 (d, 2H), 6.03 (m, 1H), 5.44 (d, 1H), 5.33 (d, 1H), 4.86 (d, 2H)	[7]
¹³ C NMR	δ 164.9, 150.5, 137.9, 131.7, 122.6, 119.2, 66.4	[2][6]
FTIR (Neat)	~1725 cm ⁻¹ (C=O stretch), ~1275 cm ⁻¹ (C-O stretch), ~1595 cm ⁻¹ (C=N stretch)	[2]
Mass Spec (GC-MS)	m/z Top Peak: 106, m/z 2nd Highest: 78	[2]

The Strategic Advantage: Bifunctional Reactivity

The synthetic utility of **allyl isonicotinate** stems from its two distinct reactive domains, which can be addressed selectively under different reaction conditions. This allows for sequential or one-pot transformations to rapidly build molecular complexity.





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